molecular formula C23H19BrN4O3 B2597894 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1105234-33-0

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2597894
CAS No.: 1105234-33-0
M. Wt: 479.334
InChI Key: VPVISSMKDCEHDO-UHFFFAOYSA-N
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Description

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Biochemical Analysis

Biochemical Properties

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the nervous system . The compound’s interaction with AchE suggests potential neurotoxic or neuroprotective effects, depending on the context of its use.

Cellular Effects

The effects of This compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AchE can alter neurotransmission, leading to changes in cell signaling and potentially affecting gene expression related to neural function . Additionally, the compound may impact cellular metabolism by modulating enzyme activities involved in metabolic pathways.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, such as AchE, by binding to their active sites . This binding can lead to changes in enzyme activity, which in turn affects downstream biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its stability can be maintained under specific conditions, but degradation may occur over extended periods, potentially altering its efficacy and safety .

Dosage Effects in Animal Models

The effects of This compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection or modulation of metabolic pathways. At higher doses, it could lead to toxic or adverse effects, including neurotoxicity or metabolic disturbances . Understanding the dosage thresholds is crucial for its safe application in research and potential therapeutic uses.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with AchE can influence the metabolism of acetylcholine, a key neurotransmitter . Additionally, the compound may affect other metabolic pathways by modulating enzyme activities and metabolite concentrations.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, affecting its activity and function. For instance, its localization in the nervous system may enhance its interaction with AchE and other neural proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Bromination: Introduction of the bromine atom on the phenyl ring can be done using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Coupling reactions: The oxadiazole intermediate can be coupled with a pyridine derivative through various coupling reactions, such as Suzuki or Heck coupling.

    Acylation: The final step involves the acylation of the coupled product with 3,4-dimethylphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Oxadiazole derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

    Antimicrobial agents: Many oxadiazole derivatives exhibit significant antimicrobial activity.

    Anti-inflammatory agents: These compounds can act as inhibitors of enzymes involved in inflammation.

    Cancer research: Some derivatives have shown potential as anticancer agents by inhibiting specific molecular targets.

Industry

    Agrochemicals: Used as herbicides, fungicides, and insecticides.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological activity. Generally, oxadiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. This interaction can lead to inhibition or activation of biological pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide
  • 2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or fluoro analogs

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-14-5-10-18(12-15(14)2)25-20(29)13-28-11-3-4-19(23(28)30)22-26-21(27-31-22)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVISSMKDCEHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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